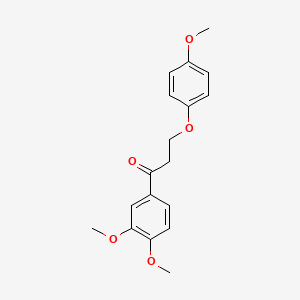
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone, also known as DPMKP, is a synthetic compound that belongs to the family of phenylpropanoids. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. DPMKP has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has been reported to exhibit various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, it has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it suitable for various assays and experiments. However, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has some limitations, including its low aqueous solubility and potential toxicity at high concentrations. These limitations need to be considered when designing experiments using 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone. One potential area of research is the development of novel anticancer drugs based on the structure of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone. Another area of research is the investigation of the mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone and its potential targets in cancer cells. Additionally, the development of new synthesis methods for 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone and its analogs could lead to the discovery of more potent and selective compounds for medicinal chemistry applications.
Synthesemethoden
The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenol in the presence of a base and a catalyst. The resulting intermediate is then reacted with propionyl chloride to yield the final product. The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has been optimized to improve the yield and purity of the compound, making it more suitable for research applications.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-propanone can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-14-5-7-15(8-6-14)23-11-10-16(19)13-4-9-17(21-2)18(12-13)22-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXROGZBEGKOQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

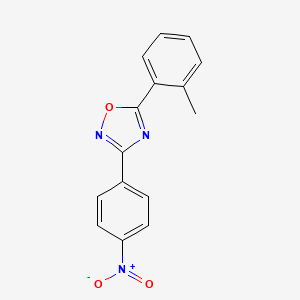
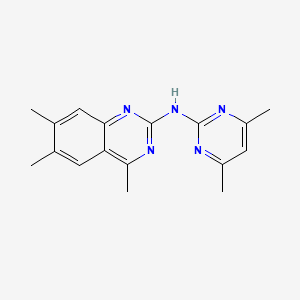
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
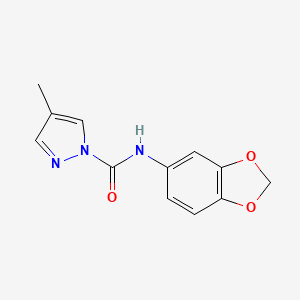
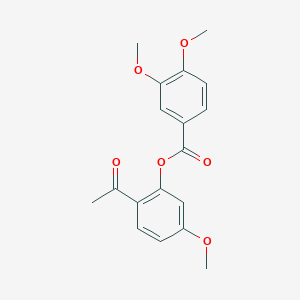
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
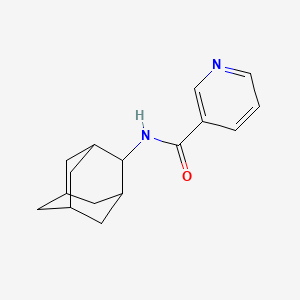
![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)
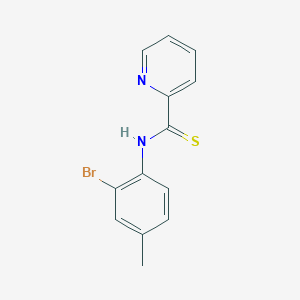
![4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)
![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)